molecular formula C12H20N2O3 B2741402 N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide CAS No. 1448031-56-8

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2741402
CAS No.: 1448031-56-8
M. Wt: 240.303
InChI Key: XZTKCANKJPVRTQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a dimethylpentyl chain, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Carboxamide Group: This step involves the reaction of the isoxazole derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Hydroxy-Dimethylpentyl Chain: The final step involves the alkylation of the amide with a suitable alkyl halide, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include PCC (pyridinium chlorochromate) and Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in substitution reactions, such as converting to a halide using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, PBr3 (phosphorus tribromide)

Major Products

    Oxidation: Ketone derivative

    Reduction: Amine derivative

    Substitution: Halide derivative

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the isoxazole ring are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-8-9(7-14-17-8)11(16)13-6-5-10(15)12(2,3)4/h7,10,15H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTKCANKJPVRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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